molecular formula C17H17F2N3O4S B563896 N-Methyl Pantoprazole-d3 (Mixture of 1 and 3 isomers) CAS No. 1190008-84-4

N-Methyl Pantoprazole-d3 (Mixture of 1 and 3 isomers)

Cat. No.: B563896
CAS No.: 1190008-84-4
M. Wt: 400.415
InChI Key: NQWYXCHABHQOMJ-FIBGUPNXSA-N
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Description

N-Methyl Pantoprazole-d3 (Mixture of 1 and 3 isomers) is a deuterium-labeled derivative of N-Methyl Pantoprazole. This compound is primarily used in proteomics research and is known for its stable isotope properties. The molecular formula of N-Methyl Pantoprazole-d3 is C17H14D3F2N3O4S, and it has a molecular weight of 400.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Pantoprazole-d3 involves the incorporation of deuterium into the N-Methyl Pantoprazole molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of N-Methyl Pantoprazole-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production methods are designed to meet the high standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Pantoprazole-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of N-Methyl Pantoprazole-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

N-Methyl Pantoprazole-d3 is widely used in scientific research due to its stable isotope properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methyl Pantoprazole-d3 involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs, making it useful for tracing and quantifying drug molecules during the development process. The molecular targets and pathways involved depend on the specific application and the parent compound, N-Methyl Pantoprazole .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl Pantoprazole: The non-deuterated version of the compound.

    Omeprazole-d3: Another deuterium-labeled proton pump inhibitor.

    Lansoprazole-d3: A deuterium-labeled derivative of Lansoprazole.

Uniqueness

N-Methyl Pantoprazole-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms in the compound offer enhanced stability and allow for precise tracing in metabolic studies, distinguishing it from other similar compounds .

Properties

CAS No.

1190008-84-4

Molecular Formula

C17H17F2N3O4S

Molecular Weight

400.415

IUPAC Name

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3/i1D3

InChI Key

NQWYXCHABHQOMJ-FIBGUPNXSA-N

SMILES

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Synonyms

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole; 

Origin of Product

United States

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